(Rac)-Norcantharidin

PP2A inhibitor protein phosphatase serine/threonine phosphatase

(Rac)-Norcantharidin, the demethylated analogue of the natural product cantharidin, is a small-molecule inhibitor of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A). It retains the core 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride scaffold but lacks the two methyl groups present on cantharidin, a structural modification that fundamentally alters its toxicity profile.

Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
CAS No. 29745-04-8
Cat. No. B1679853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Norcantharidin
CAS29745-04-8
Synonyms4,7-epoxyisobenzofuran-1,3-dione, hexahydro-, (3a-alpha, 4beta, 7beta, 7a-alpha)-
demethylcantharate
norcantharidin
norcantharidin, (3aalpha,4beta,7beta,7aalpha)-isomer
sodium norcantharidate
Molecular FormulaC8H8O4
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESC1CC2C3C(C1O2)C(=O)OC3=O
InChIInChI=1S/C8H8O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h3-6H,1-2H2
InChIKeyJAABVEXCGCXWRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(Rac)-Norcantharidin (CAS 29745-04-8): Baseline Profile and Rationale for Differentiated Procurement


(Rac)-Norcantharidin, the demethylated analogue of the natural product cantharidin, is a small-molecule inhibitor of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A) [1]. It retains the core 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride scaffold but lacks the two methyl groups present on cantharidin, a structural modification that fundamentally alters its toxicity profile [2]. Unlike cantharidin, norcantharidin exhibits significantly reduced urinary tract and renal toxicity while maintaining broad-spectrum anticancer activity, making it a preferred lead scaffold for oncology-focused research and development programs [3].

Why Generic Substitution of (Rac)-Norcantharidin with Cantharidin or Simple Analogs Is Scientifically Invalid


Despite their shared bicyclic anhydride core, norcantharidin and its parent compound cantharidin are not functionally interchangeable. Cantharidin displays potent anticancer activity but is clinically limited by severe nephrotoxicity and hemorrhagic cystitis, which have prevented its use in mainstream oncology [1]. Direct comparative studies reveal that norcantharidin, lacking the two methyl groups, exhibits a markedly different safety profile: it is void of kidney toxicity while retaining comparable antitumor efficacy [2]. Furthermore, simple heterocyclic modifications to norcantharidin can dramatically alter phosphatase selectivity (shifting from PP2A-preferring to PP1-selective inhibition), demonstrating that even subtle structural changes produce non-equivalent biological outcomes [3]. Generic substitution without empirical validation therefore risks compromising both safety and target engagement.

(Rac)-Norcantharidin: Quantified Differentiation Versus Cantharidin and In-Class Analogs


PP2A Inhibitory Potency and Selectivity Profile of (Rac)-Norcantharidin Compared to Cantharidin

Norcantharidin exhibits potent inhibition of protein phosphatase 2A (PP2A) with approximately 3-fold selectivity over PP1, representing a moderate PP2A-preferring profile [1]. In contrast, cantharidin displays substantially higher PP2A potency (IC50 = 0.26 μM) and greater PP2A selectivity (approximately 6.8-fold) relative to PP1 [2]. The reduced PP2A potency and altered selectivity of norcantharidin compared to cantharidin provides researchers with a distinct pharmacological tool for dissecting PP2A-dependent pathways without the confounding extreme potency of the parent compound.

PP2A inhibitor protein phosphatase serine/threonine phosphatase

Renal and Cellular Toxicity: Direct Head-to-Head Comparison of (Rac)-Norcantharidin and Cantharidin

In a direct comparative study assessing renal toxicity parameters in vitro, norcantharidin demonstrated significantly reduced cellular insult compared to cantharidin across multiple endpoints [1]. In LLC-PK1 renal epithelial cells and RAW 264.7 macrophages, cantharidin exhibited a lower IC50 for cytotoxicity (indicating greater toxicity) and caused up to 4-fold greater depletion of cellular ATP levels compared to norcantharidin [1]. Additionally, norcantharidin is reported to be 'void of kidney toxicity,' a critical differentiation that has enabled its clinical development for cancer therapy, whereas cantharidin's nephrotoxicity has prevented mainstream oncological use [2].

nephrotoxicity cytotoxicity safety pharmacology

Pharmacokinetic and Biodistribution Profile: Rapid Oral Absorption and Tissue-Specific Accumulation

Pharmacokinetic studies in mice following intragastric administration of ³H-labeled norcantharidin demonstrate rapid absorption, with peak blood radioactivity achieved at 0.5 hours post-dosing [1]. The compound exhibits preferential accumulation in the gallbladder, adrenal gland, and uterus, with sustained retention in these tissues for several hours [1]. Elimination occurs predominantly via the urinary route, with 65.40% of the administered dose excreted in urine within 24 hours and only 1.33% in feces [1]. This rapid oral absorption and defined excretion profile contrasts with cantharidin, whose pharmacokinetic behavior is complicated by severe dose-limiting toxicities that preclude extensive in vivo characterization.

pharmacokinetics biodistribution oral bioavailability

In Vivo Antitumor Efficacy: Prolonged Survival in Hepatocellular Carcinoma Xenograft Model

In a HepG2 human hepatocellular carcinoma xenograft model in nude mice, norcantharidin administered intraperitoneally at 2 mg/kg daily for 12 days significantly slowed tumor growth and extended host survival [1]. The mean survival time increased from 129 days in untreated tumor-bearing controls to 194 days in norcantharidin-treated mice, representing a 50.4% prolongation of survival (P < 0.0001) [1]. Notably, norcantharidin achieved this survival benefit despite exhibiting relatively high in vitro IC50 values (1900 μM) against HepG2 cells compared to conventional chemotherapeutics like adriamycin (IC50 = 7.3 μM) and mitomycin C (IC50 = 27 μM), suggesting that in vitro potency does not directly predict in vivo efficacy for this compound class [1].

hepatocellular carcinoma xenograft survival benefit

(Rac)-Norcantharidin: Validated Application Scenarios Driven by Quantitative Differentiation Evidence


PP2A-Focused Mechanistic Studies Requiring Moderate Phosphatase Inhibition

Researchers investigating PP2A-dependent signaling pathways can utilize (Rac)-norcantharidin as a pharmacological tool with moderate PP2A potency (IC50 = 3.0 ± 0.4 μM) and 3-fold PP2A selectivity over PP1 [1]. This profile avoids the extreme potency of cantharidin (PP2A IC50 = 0.26 μM), which can confound dose-response studies and trigger off-target toxicities. The well-defined phosphatase inhibition parameters of norcantharidin make it a reproducible and interpretable tool for dissecting PP2A's role in cell cycle regulation, apoptosis, and signal transduction [1].

In Vivo Oncology Studies Where Renal Safety Is a Critical Prerequisite

For preclinical oncology programs requiring repeated dosing in murine models, (Rac)-norcantharidin offers a favorable safety margin compared to cantharidin. Direct comparative studies confirm that norcantharidin is devoid of the kidney toxicity that precludes cantharidin's use in vivo [2]. The compound's demonstrated in vivo efficacy in hepatocellular carcinoma xenografts—extending mean survival from 129 to 194 days (P < 0.0001)—provides a validated benchmark for designing follow-on studies in liver cancer and other solid tumor models [3].

Scaffold Optimization Programs Targeting PP1-Selective Inhibitors

Medicinal chemistry teams engaged in phosphatase inhibitor development can procure (Rac)-norcantharidin as a benchmark scaffold for structure-activity relationship (SAR) campaigns. Studies have demonstrated that simple modifications to the anhydride moiety can invert phosphatase selectivity, converting norcantharidin's inherent PP2A preference (PP1/PP2A ratio ≈ 0.33) into PP1-selective analogues with PP1/PP2A ratios up to 0.56 [4]. This tunable selectivity profile makes norcantharidin an ideal starting point for designing isoform-specific phosphatase inhibitors.

Pharmacokinetic and Biodistribution Reference Studies in Rodent Models

Investigators requiring a phosphatase inhibitor with well-characterized oral pharmacokinetics can select (Rac)-norcantharidin based on its documented absorption and tissue distribution profile. Following oral administration, peak blood levels are achieved within 0.5 hours, with 65.40% urinary excretion within 24 hours [5]. The compound's preferential accumulation in gallbladder, adrenal gland, and uterus provides a rational basis for designing tissue-specific pharmacodynamic studies and metabolite identification workflows [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-Norcantharidin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.